

Functional Differences Between Adipoyl-L-carnitine and Long-Chain Acylcarnitines: A Comparative Guide

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Compound of Interest

Compound Name: Adipoyl-L-carnitine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between **Adipoyl-L-carnitine**, a dicarboxylic acylcarnitine, and long-chain acylcarnitines. The information presented is based on available experimental data and is intended to inform research and development in metabolic diseases and related fields.

Introduction: Two Classes of Acylcarnitines with Distinct Metabolic Roles

Acylcarnitines are essential intermediates in fatty acid metabolism, facilitating their transport into mitochondria for energy production.^{[1][2]} They are formed when a fatty acid is esterified to L-carnitine.^[3] While all acylcarnitines share this basic structure, their functional roles and implications in cellular health and disease diverge significantly based on the nature of the attached acyl group.

Long-chain acylcarnitines (LCACs), such as palmitoylcarnitine (C16) and oleoylcarnitine (C18:1), are derived from long-chain fatty acids, the primary fuel source for tissues like the heart and skeletal muscle.^{[2][4]} Their metabolism is intrinsically linked to mitochondrial β -oxidation.

Adipoyl-L-carnitine, on the other hand, is a dicarboxylic acylcarnitine, specifically a medium-chain dicarboxylic acylcarnitine (C6-DC). It is derived from adipic acid, a six-carbon dicarboxylic acid. Dicarboxylic acids are typically products of ω -oxidation of fatty acids, a metabolic pathway that becomes more active when mitochondrial β -oxidation is impaired.

This guide will delve into the distinct metabolic pathways, cellular functions, and pathological implications of these two classes of acylcarnitines.

Metabolic Pathways and Primary Functions

The primary functional difference between **Adipoyl-L-carnitine** and long-chain acylcarnitines lies in their metabolic origins and fates.

Long-Chain Acylcarnitines: The Mitochondrial β -Oxidation Shuttle

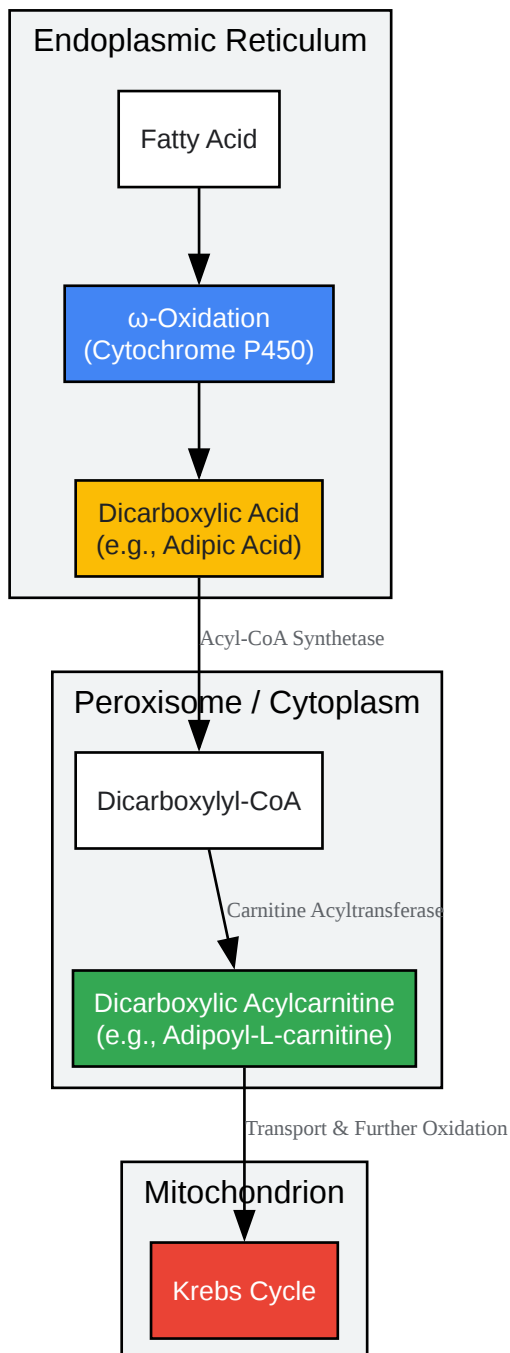
Long-chain fatty acids are activated to long-chain acyl-CoAs in the cytoplasm and must be transported into the mitochondrial matrix for β -oxidation. The inner mitochondrial membrane is impermeable to long-chain acyl-CoAs. The carnitine shuttle system, of which LCACs are a key component, overcomes this barrier.

Carnitine shuttle for long-chain fatty acid transport into mitochondria.

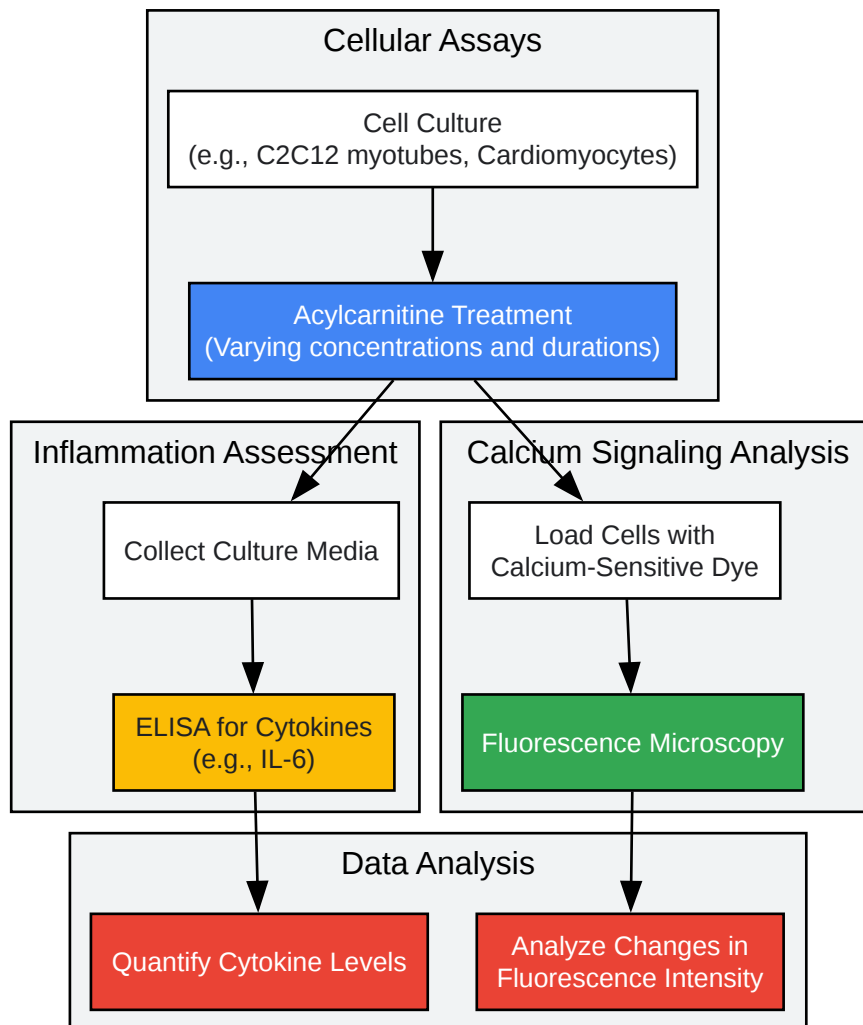
Adipoyl-L-carnitine: A Product of Alternative Fatty Acid Oxidation

Adipoyl-L-carnitine is formed from adipic acid, a dicarboxylic acid. Dicarboxylic acids are primarily generated through ω -oxidation of fatty acids in the endoplasmic reticulum. This pathway is an alternative to β -oxidation and becomes more prominent when mitochondrial β -oxidation is impaired or overloaded. The resulting dicarboxylic acids are then further metabolized, mainly in peroxisomes, but also in mitochondria. **Adipoyl-L-carnitine** is likely formed to facilitate the transport of adipoyl-CoA between cellular compartments, such as from peroxisomes to mitochondria for final oxidation.

Formation and Metabolism of Dicarboxylic Acylcarnitines



Experimental Workflow for Assessing Acylcarnitine Effects



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Email: info@benchchem.com